(R)-5-Methyl-1,4-oxazepane
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H13NO |
|---|---|
Molecular Weight |
115.17 g/mol |
IUPAC Name |
(5R)-5-methyl-1,4-oxazepane |
InChI |
InChI=1S/C6H13NO/c1-6-2-4-8-5-3-7-6/h6-7H,2-5H2,1H3/t6-/m1/s1 |
InChI Key |
NTMSMLWLSVNRKL-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@@H]1CCOCCN1 |
Canonical SMILES |
CC1CCOCCN1 |
Origin of Product |
United States |
Advanced Characterization Methodologies for R 5 Methyl 1,4 Oxazepane and Derivatives
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are central to the characterization of oxazepane derivatives, offering detailed insights into their complex structures.
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for the complete assignment of proton and carbon signals and provides crucial information on connectivity and stereochemistry.
One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of distinct proton environments, their chemical shifts (δ) in parts per million (ppm), their integration (relative number of protons), and their multiplicity (splitting pattern due to coupling with neighboring protons). For derivatives of the 1,4-oxazepane (B1358080) ring, protons on carbons adjacent to the oxygen and nitrogen heteroatoms are typically shifted downfield. For instance, in various 1,3-oxazepine derivatives, the proton at the C2 position (O-CH-N) appears as a singlet significantly downfield, often above 10 ppm. researchgate.net Protons on the seven-membered ring typically appear in the aliphatic region, though their exact shifts are influenced by the ring conformation and substituents.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum indicates the number of unique carbon environments. Carbons bonded to heteroatoms (oxygen and nitrogen) are deshielded and resonate at lower fields. In substituted benzo[b] rsc.orgresearchgate.netoxazepines, for example, the carbons involved in the C=N and C-O bonds within the seven-membered ring show signals in the range of 162-164 ppm and around 105 ppm, respectively. rsc.org The methyl group at the C5 position of (R)-5-Methyl-1,4-oxazepane would be expected to produce a characteristic signal in the upfield region of the spectrum.
Interactive Data Table: Typical ¹H and ¹³C NMR Chemical Shifts for Substituted Oxazepane Rings
| Atom Type | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Notes |
| Ring Protons (Aliphatic) | 2.5 - 4.0 | 30 - 80 | Shifts are highly dependent on proximity to heteroatoms and ring conformation. mdpi.com |
| O-CH-N Proton | ~8.5 (in some derivatives) orientjchem.org | ~113 (in some derivatives) orientjchem.org | Specific to certain oxazepine structures. |
| C=O (Lactam/Lactone) | N/A | 158 - 173 | Observed in oxazepane-dione derivatives. mdpi.comorientjchem.org |
| Aromatic Protons | 6.5 - 8.1 | 105 - 165 | Present in benzo-fused or phenyl-substituted derivatives. rsc.org |
| Substituent Protons (e.g., -CH₃) | 0.9 - 2.5 | 15 - 30 | Dependent on the point of attachment. |
Two-dimensional NMR experiments are indispensable for assembling the complete molecular structure by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically over two to three bonds. It is used to map out the spin systems within the molecule, allowing for the connection of adjacent protons throughout the oxazepane ring and its substituents. researchgate.net
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals to which they are directly attached. It provides an unambiguous assignment of which protons are bonded to which carbons. researchgate.net
For a series of 1,3-oxazepane-4,7-dione compounds, the complete assignment of ¹H and ¹³C signals was achieved using a combination of COSY, HMQC, and HMBC experiments, demonstrating the power of these techniques in defining the complex ring structure. researchgate.net
Infrared (IR) spectroscopy is used to identify the presence of specific functional groups within a molecule by measuring the absorption of infrared radiation at characteristic frequencies. For this compound and its derivatives, IR spectroscopy can confirm the presence of key bonds.
The spectra of oxazepine derivatives typically show characteristic absorption bands corresponding to various bond vibrations. researchgate.net For example, the C-O (ether) stretching vibration is expected in the 1260-1000 cm⁻¹ region. The C-N stretching vibration appears in the 1350-1000 cm⁻¹ range. Aliphatic C-H stretching is observed around 2850-3000 cm⁻¹. researchgate.net If the oxazepane ring is modified to include carbonyl groups (e.g., in lactams or lactones), strong C=O stretching bands will be present in the 1650-1750 cm⁻¹ region. researchgate.netorientjchem.org
Interactive Data Table: Characteristic IR Absorption Frequencies for Oxazepane Derivatives
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Source Reference |
| Aliphatic Amine | C-N Stretch | 1000 - 1350 | researchgate.net |
| Ether | C-O Stretch | 1000 - 1300 | researchgate.net |
| Alkane | C-H Stretch | 2850 - 2970 | orientjchem.orgacs.org |
| Amide/Lactam | C=O Stretch | 1630 - 1695 | mdpi.comorientjchem.org |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | orientjchem.org |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. When a molecule is ionized in the mass spectrometer, the resulting molecular ion can break apart into smaller, characteristic fragment ions. chemguide.co.uk
The fragmentation of the 1,4-oxazepane ring is expected to involve cleavages adjacent to the heteroatoms (α-cleavage) due to the stabilization of the resulting carbocations. Common fragmentation pathways for cyclic ethers and amines include the loss of small, stable neutral molecules. The analysis of these fragmentation patterns provides a fingerprint that helps to confirm the structure of the parent molecule. chemguide.co.uklibretexts.org For example, the mass spectra of various dibenzo[b,e] rsc.orgresearchgate.netdiazepines show that the principal fragmentation routes often originate from the molecular ion or the [M-1]⁺ ion. researchgate.net
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or five decimal places. This precision allows for the determination of the exact elemental composition and, therefore, the unambiguous molecular formula of the compound. acs.org HRMS is a critical step in the characterization of new derivatives, as it distinguishes between compounds that may have the same nominal mass but different atomic compositions.
For numerous oxazepine and related heterocyclic derivatives, HRMS data is reported as a definitive confirmation of their synthesis. rsc.orgmdpi.comacs.org The experimental mass is compared to the calculated mass for the proposed formula, with a match within a narrow tolerance (typically ±5 ppm) providing strong evidence for the correct structure. acs.org
Interactive Data Table: Example HRMS Data for Oxazepine Derivatives
| Compound | Molecular Formula | Calculated Mass (m/z) [M+H]⁺ | Found Mass (m/z) [M+H]⁺ | Source Reference |
| 4-(4-Chlorophenyl)-2-phenylbenzo[b] rsc.orgresearchgate.netoxazepine | C₂₁H₁₅ClNO | 332.0842 | 332.0840 | rsc.org |
| 2-(3-Methoxyphenyl)-4-phenylbenzo[b] rsc.orgresearchgate.netoxazepine | C₂₂H₁₈NO₂ | 328.1838 | 328.1835 | rsc.org |
| (R)-(1-Benzyl-1,2,3,5-tetrahydrobenzo[e] rsc.orgresearchgate.netoxazepin-3-yl)methanol | C₁₇H₁₉NNaO₂ | 292.1308 [M+Na]⁺ | 292.1308 [M+Na]⁺ | acs.org |
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry (MS/MS) is a powerful tool for the structural characterization of this compound and its derivatives. While specific MS/MS fragmentation data for this compound is not extensively published, the fragmentation patterns can be predicted based on the known behavior of cyclic amines and ethers. libretexts.org
Upon ionization, typically via electrospray ionization (ESI), the protonated molecule [M+H]⁺ is isolated and subjected to collision-induced dissociation (CID). The fragmentation of the 1,4-oxazepane ring is expected to proceed through characteristic pathways:
Alpha-Cleavage: The most common fragmentation pathway for aliphatic amines involves cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.org For the this compound ring, this would involve the breaking of the bonds neighboring the nitrogen, leading to ring-opening.
Ring Fission: Subsequent fragmentation of the opened ring can occur, leading to the loss of small neutral molecules. For instance, cleavage adjacent to the oxygen atom, a common pathway for ethers, could also occur.
Loss of Substituents: Derivatives of this compound will exhibit fragmentation patterns corresponding to their specific substituent groups.
The resulting product ions in the MS/MS spectrum provide a fingerprint that is unique to the molecule's structure, allowing for unambiguous identification and differentiation from isomeric compounds. nih.gov
Chromatographic Techniques for Purity and Separation
Chromatographic methods are indispensable for the analysis and purification of this compound and its derivatives, ensuring both chemical and stereochemical purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of 1,4-oxazepane derivatives. nih.gov Reversed-phase HPLC, utilizing a nonpolar stationary phase and a polar mobile phase, is commonly employed for purity determination.
| Parameter | Typical Conditions |
| Stationary Phase | C18 (Octadecylsilane) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradients, often with additives like trifluoroacetic acid (TFA) or ammonium (B1175870) acetate (B1210297) to improve peak shape. nih.gov |
| Detection | UV-Vis, especially for derivatives with chromophores, or Mass Spectrometry (LC-MS). nih.govrsc.org |
This technique allows for the separation of the main compound from impurities arising from synthesis or degradation.
Chiral HPLC for Enantiomeric Excess Determination
For a chiral molecule like this compound, determining its enantiomeric purity is critical. Chiral HPLC is the most effective method for this purpose. mdpi.com This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.
Research on related chiral benz nih.govacs.orgoxazepines has demonstrated the successful determination of enantiomeric excess (ee) using polysaccharide-based CSPs. nih.govsemanticscholar.org These CSPs, such as those derived from amylose (B160209) or cellulose, can resolve enantiomers based on the formation of transient diastereomeric complexes. mdpi.com
Table of Typical Chiral HPLC Conditions for Related Compounds:
| Parameter | Conditions for Chiral Benz nih.govacs.orgoxazepine Analysis |
| Chiral Stationary Phase | Chiralpak IA (amylose-based) |
| Mobile Phase | n-heptane/isopropanol (e.g., 95/5 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a specific wavelength (e.g., 209 nm) |
| Outcome | Baseline separation of enantiomers, allowing for accurate quantification of enantiomeric excess. nih.govsemanticscholar.org |
Preparative HPLC for Isomer Separation
When a mixture of stereoisomers (enantiomers or diastereomers) is produced during synthesis, preparative HPLC is a valuable technique for their separation and purification. nih.gov This method operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample quantities.
Studies on the synthesis of 1,4-oxazepane-5-carboxylic acid derivatives have shown that diastereomeric mixtures can be successfully separated using semi-preparative reverse-phase HPLC. nih.gov This allows for the isolation of individual, stereochemically pure isomers for further characterization and use. The process involves scaling up the conditions from an analytical separation to a preparative scale. mdpi.com
Gas Chromatography (GC) Considerations (if applicable to volatile derivatives)
Gas Chromatography (GC) is a powerful separation technique, particularly for volatile and thermally stable compounds. gcms.cz The applicability of GC to this compound depends on its volatility. For many amines, direct analysis by GC can be challenging due to their polarity, which can lead to poor peak shape and column adsorption. nih.gov
To overcome these issues, derivatization is often employed. The secondary amine in the oxazepane ring can be reacted with a derivatizing agent, such as trifluoroacetic anhydride, to form a less polar and more volatile derivative. nih.govwiley.com
For chiral analysis, GC can be performed using a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives, which can separate the derivatized enantiomers. chromatographyonline.comnih.gov When coupled with a mass spectrometer (GC-MS), this technique provides both separation and structural identification of the volatile derivatives. nih.gov
Hyphenated Analytical Techniques
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide comprehensive analytical information. rsc.org
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a cornerstone technique for the analysis of this compound and its derivatives. It combines the powerful separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry. nih.gov In the analysis of 1,4-oxazepane derivatives, LC-MS has been used to confirm the molecular weight of separated isomers and impurities. rsc.org The use of tandem mass spectrometry (LC-MS/MS) further enhances structural elucidation by providing fragmentation data for each separated component. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives of this compound, GC-MS is the hyphenated technique of choice. It allows for the separation of components in a mixture followed by their individual identification based on their mass spectra and fragmentation patterns. nih.gov Chiral GC-MS methods have been developed for the enantiomeric separation and analysis of various cyclic secondary amino acids after derivatization, a strategy that could be adapted for 1,4-oxazepane derivatives. nih.gov
These hyphenated techniques are essential for confirming the identity, purity, and stereochemistry of this compound and for characterizing complex mixtures containing its derivatives.
LC-MS and LC-NMR for Complex Mixture Analysis
The analysis of complex mixtures containing this compound and its derivatives necessitates high-resolution separation coupled with information-rich detection. The online combination of liquid chromatography with mass spectrometry and nuclear magnetic resonance spectroscopy provides a formidable platform for achieving this. nih.govsumitomo-chem.co.jp
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable technique for the separation, detection, and quantification of components in a complex matrix. nih.gov For chiral molecules like this compound, chiral chromatography is employed to separate the enantiomers. A typical LC-MS method would involve a chiral stationary phase capable of interacting differently with the (R) and (S)-enantiomers, leading to their separation.
Mass spectrometry provides highly sensitive and specific detection. High-resolution mass spectrometry (HRMS) can deliver accurate mass measurements, which aids in the determination of elemental compositions for the parent compound and any related impurities or derivatives. nih.gov Tandem mass spectrometry (MS/MS) experiments provide structural information through characteristic fragmentation patterns, which is invaluable for identifying unknown components in the mixture. jpsbr.orgacs.org
Illustrative LC-MS Data for a Hypothetical Mixture:
| Retention Time (min) | Compound ID | [M+H]⁺ (Observed) | [M+H]⁺ (Calculated) | Key MS/MS Fragments (m/z) |
|---|---|---|---|---|
| 8.5 | (S)-5-Methyl-1,4-oxazepane | 116.1070 | 116.1075 | 86.0965, 72.0808, 58.0651 |
| 9.2 | This compound | 116.1071 | 116.1075 | 86.0965, 72.0808, 58.0651 |
| 10.1 | Derivative A | 132.0918 | 132.0922 | 114.0811, 86.0965, 70.0651 |
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) offers the distinct advantage of providing detailed structural information of the separated components online. sumitomo-chem.co.jp While MS provides information on mass and fragmentation, NMR spectroscopy elucidates the precise connectivity of atoms within a molecule. nih.gov For a complex mixture containing isomers of this compound derivatives, LC-NMR can be crucial for unambiguous structure determination without the need for offline isolation of each component. isa-lyon.fr
In an LC-NMR experiment, after separation on the chromatographic column, the eluent flows through a specialized NMR flow cell. One-dimensional (1D) and two-dimensional (2D) NMR spectra can be acquired for each chromatographic peak. omicsonline.org Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to establish the complete chemical structure of the analytes. ipb.pt
Integration of Analytical Data for Comprehensive Characterization
The true power in characterizing complex mixtures lies in the integration of data from multiple analytical techniques. nih.govacs.org The complementary nature of LC-MS and LC-NMR data provides a comprehensive understanding of the sample's composition and the structure of its components.
The process of comprehensive characterization typically follows a systematic approach:
Separation and Initial Identification with LC-MS: The complex mixture is first analyzed by LC-MS to determine the number of components, their retention times, and their mass-to-charge ratios. The high sensitivity of MS allows for the detection of trace-level impurities. nih.gov The enantiomeric purity of this compound can also be determined using a validated chiral LC method.
Structural Elucidation with LC-NMR: For components that cannot be definitively identified by MS alone (e.g., isomers), LC-NMR is employed. The detailed structural information from 1D and 2D NMR spectra allows for the unambiguous assignment of the chemical structure. omicsonline.orgresearchgate.net
Data Correlation and Confirmation: The data from both techniques are then correlated. The retention times from the LC-MS and LC-NMR should match, and the molecular weight determined by MS should be consistent with the structure elucidated by NMR. This integrated approach provides a high degree of confidence in the identification of each component.
Illustrative Integrated Data for a Hypothetical Derivative:
| Parameter | LC-MS Data | LC-NMR Data | Integrated Conclusion |
| Retention Time | 10.1 min | 10.1 min | Consistent retention time for the same component. |
| Molecular Formula | C6H11NO2 (from HRMS) | Consistent with proton and carbon counts from 1D NMR. | Confirmed molecular formula. |
| Structure | Fragmentation suggests a hydroxylated derivative. | 1D and 2D NMR data confirm the position of the hydroxyl group on the ethyl bridge of the oxazepane ring. | Unambiguous identification of the structure as a specific hydroxylated derivative of 5-Methyl-1,4-oxazepane. |
This integrated analytical strategy, combining the strengths of LC-MS and LC-NMR, is essential for the thorough characterization of this compound and its derivatives in complex mixtures, ensuring a complete understanding of the sample's profile.
Based on a comprehensive search of available scientific literature, detailed experimental and theoretical studies focusing specifically on the conformational analysis of This compound are not presently available. Consequently, the construction of an in-depth article adhering to the requested outline is not possible.
The provided structure for the article requires specific data points and research findings from distinct areas of computational and experimental chemistry, as outlined below:
Conformational Analysis and Stereochemical Considerations of R 5 Methyl 1,4 Oxazepane
Influence of Substituents on Ring Conformation and Flexibility
The introduction of substituents onto the 1,4-oxazepane (B1358080) ring can significantly influence its conformational preferences and flexibility. The size, stereochemistry, and electronic nature of the substituent can alter the energetic landscape of the various possible conformations, such as chair, boat, and twist-boat forms.
While a systematic study on the conformational effects of a methyl group at the C5 position of the 1,4-oxazepane ring is not extensively detailed in the provided literature, general principles of stereochemistry can be applied. A methyl group, being a relatively small alkyl substituent, is expected to have a moderate impact on the ring's conformation. In a chair-like conformation, the methyl group can occupy either an axial or an equatorial position. The equatorial position is generally favored to minimize 1,3-diaxial interactions, which are a source of steric strain.
The nature and position of other substituents on the ring can lead to more pronounced conformational effects. For instance, bulky substituents can exert a significant steric influence, potentially locking the ring into a specific conformation or increasing the energy barrier for ring inversion. beilstein-journals.org This is a critical consideration in the design of biologically active molecules, as the three-dimensional arrangement of pharmacophoric groups is often crucial for receptor binding.
Diastereomeric Ratios and Stereoisomer Separation Strategies
The synthesis of substituted chiral 1,4-oxazepanes often leads to the formation of diastereomers when a new stereocenter is created in a molecule that already contains one. The ratio of these diastereomers is a critical aspect of the synthesis, and controlling this ratio is a key challenge in stereoselective synthesis.
Several factors can influence the diastereomeric ratio during the synthesis of 1,4-oxazepane derivatives. These include the reaction temperature, the choice of solvent, and the use of catalysts. For instance, in one study, lowering the reaction temperature was found to increase the diastereoselectivity of the cyclization reaction. acs.org The choice of solvent also proved to be significant, with DMF and THF showing the best results for both conversion and selectivity in a particular reaction. acs.org Furthermore, the use of a catalytic amount of a Brønsted acid was shown to improve the diastereomeric ratio. acs.org
The following table presents examples of diastereomeric ratios obtained in the synthesis of various substituted 1,4-oxazepane derivatives under different conditions:
| Reactant Substituents | Reaction Conditions | Diastereomeric Ratio (dr) | Reference |
| Not specified | Catalytic Brønsted acid in THF | Improved dr | acs.org |
| 4-methoxy substituted | Hydrogenation using PtO₂ | 69:31 | rsc.org |
| Unsubstituted phenyl | Hydrogenation | 56:44 | researchgate.net |
Once a mixture of diastereomers is formed, their separation is often necessary to isolate the desired stereoisomer. Due to their different physical properties, diastereomers can typically be separated by chromatographic techniques. Reverse-phase high-performance liquid chromatography (RP-HPLC) has been successfully employed for the separation of diastereomeric 1,4-oxazepane derivatives. researchgate.netrsc.org In some instances, the chemical modification of the diastereomeric mixture can facilitate separation. For example, the catalytic hydrogenation of a nitro group in a series of 1,4-oxazepane derivatives was found to improve the separability of the resulting diastereomeric anilines. rsc.orgrsc.org
The following table outlines strategies for the separation of 1,4-oxazepane stereoisomers:
| Separation Strategy | Description | Reference |
| Reverse-Phase HPLC (RP-HPLC) | A chromatographic technique that separates molecules based on their hydrophobicity. It has been shown to be effective in separating diastereomers of 1,4-oxazepane-5-carboxylic acids. | researchgate.netrsc.org |
| Chemical Modification | Altering the chemical structure of the diastereomers to improve their separation properties. For example, hydrogenation of a nitro group to an aniline. | rsc.orgrsc.org |
Computational and Theoretical Studies on R 5 Methyl 1,4 Oxazepane Derivatives
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the intrinsic properties of molecules. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and related characteristics of a compound.
The electronic structure of a molecule governs its stability, reactivity, and intermolecular interactions. Key aspects of this analysis include the study of frontier molecular orbitals (FMOs) and the molecular electrostatic potential (MEP).
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the FMOs that play a crucial role in chemical reactions. irjweb.com The HOMO energy is related to a molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and kinetic stability. irjweb.comnih.gov A smaller energy gap suggests that a molecule is more polarizable, has higher chemical reactivity, and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.comnih.gov
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. It is used to predict sites for electrophilic and nucleophilic attack. nih.gov In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. nih.gov For an (R)-5-Methyl-1,4-oxazepane derivative, the electronegative oxygen and nitrogen atoms would be expected to be regions of negative potential, while hydrogen atoms would be associated with positive potential.
Below is an interactive table showing representative quantum chemical parameters that could be calculated for a hypothetical this compound derivative using DFT methods.
| Parameter | Description | Typical Calculated Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.3 to -6.8 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.0 |
| ΔE (Gap) | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | 4.3 to 5.3 |
| Hardness (η) | Resistance to change in electron distribution | 2.15 to 2.65 |
| Softness (σ) | Reciprocal of hardness, indicates reactivity | 0.38 to 0.47 |
| Electronegativity (χ) | Tendency to attract electrons | 3.9 to 4.4 |
Note: The values in this table are illustrative examples based on similar heterocyclic compounds and are not specific experimental or calculated data for this compound.
Computational modeling is a valuable tool for predicting the reactivity of this compound derivatives and elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and products. The calculation of activation energies helps to predict the feasibility and rate of a chemical transformation.
For instance, computational studies can be used to model the synthesis of oxazepine rings, such as through cycloaddition reactions or intramolecular ring-closing. medipol.edu.trmdpi.com These models can provide insights into the stereoselectivity and regioselectivity of such reactions, which is particularly important for chiral molecules like this compound. By understanding the electronic and steric factors that govern the reaction pathway, synthetic strategies can be optimized to improve yields and achieve desired stereochemical outcomes.
Quantum chemical calculations can accurately predict various spectroscopic properties, which aids in the structural elucidation of newly synthesized compounds.
NMR Chemical Shifts: The prediction of 1H and 13C NMR chemical shifts is a common application of DFT. nih.gov Methods like the Gauge-Independent Atomic Orbital (GIAO) are frequently used in conjunction with DFT functionals (e.g., B3LYP) to calculate the magnetic shielding tensors of nuclei. nih.gov These calculated values can then be compared with experimental spectra to confirm the structure of a molecule. Recent advancements using machine learning trained on DFT-calculated data have further improved the accuracy of 1H chemical shift predictions, with mean absolute errors falling below 0.20 ppm. nih.gov
The following table presents a hypothetical comparison of predicted and experimental NMR chemical shifts for the core structure of this compound.
| Atom Position | Predicted 1H Shift (ppm) | Predicted 13C Shift (ppm) |
| C2 | 3.0 - 3.2 | 50 - 55 |
| C3 | 2.8 - 3.0 | 48 - 52 |
| C5 | 3.5 - 3.8 | 75 - 80 |
| C6 | 3.8 - 4.1 | 68 - 72 |
| C7 | 3.9 - 4.2 | 70 - 75 |
| CH3 (at C5) | 1.1 - 1.3 | 20 - 25 |
Note: These are illustrative ranges and not specific experimental data. Actual shifts depend on the solvent and specific derivative.
Molecular Modeling and Dynamics
While quantum mechanics provides deep electronic insights, molecular modeling and dynamics simulations are better suited for studying the behavior of larger systems and exploring conformational landscapes over time.
Molecular mechanics (MM) and molecular dynamics (MD) simulations rely on force fields, which are sets of parameters that define the potential energy of a system as a function of its atomic coordinates. A force field includes terms for bond stretching, angle bending, torsional (dihedral) angles, and non-bonded interactions like van der Waals forces and electrostatic interactions.
For novel scaffolds like substituted 1,4-oxazepanes, existing general-purpose force fields (e.g., AMBER, CHARMM, OPLS) may not have accurate parameters. Therefore, a crucial step is the development and validation of a specific force field for this class of compounds. This process typically involves:
Parameter Generation: Using high-level quantum mechanical calculations to derive equilibrium bond lengths, angles, and torsional energy profiles for fragment molecules representing the oxazepane ring.
Parameter Optimization: Fitting these parameters to reproduce experimental data where available, such as crystal structures, vibrational spectra, or thermodynamic properties.
Validation: Testing the force field's ability to reproduce properties that were not used in the parameterization process, ensuring its predictive power and transferability to related derivatives.
The seven-membered 1,4-oxazepane (B1358080) ring is inherently flexible and can exist in multiple low-energy conformations, such as various chair, boat, and twist-boat forms. Understanding the conformational preferences of this compound derivatives is critical, as the three-dimensional shape of a molecule dictates its biological activity and physical properties.
Molecular dynamics simulations can be used to sample the conformational space of the molecule over time, revealing the accessible conformations and the transitions between them. researchgate.net From these simulations, one can identify the most populated conformational states.
To quantify the relative stability of these conformers, free energy calculations are performed. Methods like umbrella sampling or metadynamics can be used to construct a free energy profile along a specific reaction coordinate (e.g., a key dihedral angle), revealing the energy barriers that separate different conformational minima. researchgate.net
An illustrative data table of relative free energies for different conformers of this compound is shown below.
| Conformer | Relative Free Energy (kcal/mol) | Population (%) |
| Chair 1 | 0.0 (Global Minimum) | 65 |
| Chair 2 | 1.2 | 15 |
| Twist-Boat 1 | 2.5 | 10 |
| Boat 1 | 3.8 | 5 |
| Twist-Boat 2 | 4.5 | 5 |
Note: This table is a hypothetical representation to illustrate the type of data generated from free energy calculations. The actual conformers and their relative energies would need to be determined by specific computational studies.
In Silico Design Principles for Novel Oxazepane Scaffolds
The design of novel oxazepane scaffolds, including derivatives of this compound, is increasingly guided by in silico methodologies that enhance the efficiency of drug discovery processes. unife.it Computational approaches, such as scaffold morphing and structure-based drug design, allow for the systematic exploration of chemical space to identify novel structures with improved therapeutic potential. mdpi.com These techniques facilitate the gradual modification of a parent compound to generate diverse analogues, which can then be assessed for synthetic feasibility and drug-like properties using computational tools. mdpi.com The use of predictive Quantitative Structure-Activity Relationship (QSAR) models, developed through machine learning, enables the virtual screening of large chemical libraries to identify compounds with desired biological activity. nih.gov Advanced computational studies, including Density Functional Theory (DFT), help to elucidate the electronic distribution and molecular interactions of newly designed oxazepane derivatives, providing insights into their potential bioactivity. nih.gov This integrated computational approach streamlines the identification of promising lead molecules for further development. nih.gov
Rational Design of Chiral Oxazepane Building Blocks
The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development, as biological targets are inherently chiral and often interact differently with each enantiomer of a drug. enamine.net The rational design of chiral building blocks is therefore essential for constructing complex and stereochemically defined molecules like this compound derivatives. This process often begins with compounds from the "chiral pool"—readily available, inexpensive, and enantiomerically pure natural products. Asymmetric synthesis, which uses chiral catalysts or auxiliaries to convert achiral starting materials into chiral products, represents a more ambitious and flexible approach. nih.gov
For the this compound scaffold, a rational design strategy could involve retrosynthetic analysis starting from key chiral precursors. For example, (R)-alaninol or (R)-propylene oxide could serve as starting materials to introduce the desired stereocenter at the C5 position. The design process involves selecting appropriate reactions and protecting group strategies to build the seven-membered ring while preserving the stereochemical integrity of the chiral center. Computational modeling can aid in selecting precursors and reaction pathways that favor the formation of the desired (R)-enantiomer. The synthesis of novel chiral 1,4-oxazepane-5-carboxylic acids has been demonstrated from polymer-supported homoserine, highlighting a viable strategy for creating complex chiral oxazepane derivatives. rsc.org
Below is a table illustrating potential chiral precursors for the synthesis of this compound derivatives and the rationale for their selection.
| Chiral Precursor | Chemical Structure | Rationale for Use | Potential Synthetic Route |
| (R)-Alaninol | Provides the required (R)-stereocenter and a primary amine and alcohol for subsequent ring-forming reactions. | N-alkylation with a suitable 2-haloethanol derivative followed by intramolecular cyclization. | |
| (R)-Propylene oxide | A versatile electrophilic building block that can establish the C5 methyl stereocenter. | Ring-opening with an aminoethanol derivative, followed by cyclization. | |
| (R)-Lactic acid | A readily available chiral pool starting material. | Reduction of the carboxylic acid and conversion of the hydroxyl group to a leaving group for subsequent cyclization steps. |
Prediction of Synthetic Accessibility and Stereoselectivity
A critical aspect of in silico drug design is ensuring that virtually designed molecules can be efficiently synthesized in a laboratory. researchgate.net This involves the computational prediction of both synthetic accessibility and stereoselectivity.
Synthetic Accessibility (SA)
Synthetic accessibility (SA) is a measure that estimates the ease with which a compound can be synthesized. nih.gov This is a crucial filter in the early stages of drug design, as computer-generated molecules are sometimes impossible to create using current chemical methods. researchgate.netnih.gov SA scores are often calculated based on a molecule's structural complexity and a comparison of its substructures to fragments found in large databases of known compounds, such as PubChem. mdpi.comchemrxiv.org A penalty is typically added for complex features like stereocenters, complex ring systems, and non-standard atom combinations. researchgate.net
Several computational methods have been developed to quantify SA. The SAscore, for instance, is calculated based on the frequency of molecular fragments in the PubChem database, combined with a complexity penalty. chemrxiv.org More advanced methods employ machine learning and deep learning algorithms, such as graph-based models (e.g., CMPNN), which are trained on large reaction databases to better predict the feasibility of a synthetic route. mdpi.com These models can provide a more nuanced assessment than simple fragment-based scores. mdpi.com
| SA Prediction Method | Principle | Key Features | Application |
| SAScore | Fragment-based analysis and complexity penalty. chemrxiv.org | Scores range from 1 (easy) to 10 (very difficult). Based on ECFP4 fragment frequency in PubChem. chemrxiv.org | Rapid screening of large virtual libraries to filter out overly complex molecules. |
| SCScore | Based on the premise that reactants in known reactions are simpler than their products. | Uses a deep neural network trained on a reaction database to predict the difficulty of a retrosynthetic step. | Prioritizing compounds for which a plausible synthetic route can be identified. |
| CMPNN Model | Graph-based deep learning model. mdpi.com | Trained on historical reaction knowledge graphs to distinguish between "easy-to-synthesize" and "hard-to-synthesize" molecules. mdpi.com | Provides a more accurate SA estimation by considering reaction pathways. mdpi.com |
Prediction of Stereoselectivity
For chiral molecules like this compound, controlling the stereochemical outcome of a reaction is paramount. Predicting stereoselectivity—the preferential formation of one stereoisomer over another—is a significant challenge in organic synthesis. rsc.org Computational tools have evolved from simple qualitative models to sophisticated quantitative methods based on quantum chemistry and machine learning to address this challenge. rsc.org
These predictive models are rooted in the principles of physical organic chemistry and are used to analyze the transition states of competing reaction pathways. rsc.org By calculating the energy differences between these transition states, chemists can predict which stereoisomer will be the major product. Machine learning models, such as message passing neural networks (MPNNs), are also being developed to predict reaction outcomes like regioselectivity and stereoselectivity with increasing accuracy, sometimes outperforming human experts. rsc.org These tools are invaluable for designing synthetic routes to chiral oxazepanes, helping to select the optimal catalysts, reagents, and reaction conditions to achieve the desired (R)-configuration with high enantiomeric excess.
Synthetic Utility and Future Directions in Organic Synthesis
(R)-5-Methyl-1,4-Oxazepane as a Chiral Building Block in Advanced Organic Synthesis
This compound is a heterocyclic compound featuring a seven-membered ring containing nitrogen and oxygen atoms at the 1 and 4 positions, respectively, with a chiral center at the C5 position established by a methyl group. This specific stereochemistry makes it a valuable chiral building block for creating more complex molecules with controlled three-dimensional arrangements.
The utility of chiral oxazepanes in building complex molecules is demonstrated by synthetic strategies that yield polysubstituted derivatives with high stereocontrol. An efficient method for creating such structures involves a regio- and stereoselective 7-endo cyclization through haloetherification. acs.org This approach allows for the preparation of tetra- and pentasubstituted oxazepanes with good yields and excellent stereoselectivities. acs.org The presence of the methyl group in this compound can serve as a stereodirecting element, influencing the facial selectivity of subsequent reactions on the ring or on substituents. The synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine further highlights the potential for incorporating this scaffold into larger, more complex structures, such as peptidomimetics. nih.govrsc.org
While specific examples detailing this compound as a chiral auxiliary are not extensively documented, the structural features of chiral heterocycles are fundamental to their application in asymmetric synthesis. Chiral auxiliaries are compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction, after which they are removed. The fixed conformation of the oxazepane ring and the defined stereocenter at C5 could be exploited to control the stereochemical outcome of reactions at a tethered prochiral center. For instance, the nitrogen atom of the ring could be acylated with a prochiral substrate, and the steric bulk of the C5-methyl group could shield one face of the molecule, directing attack by a reagent to the opposite face. This strategy is a cornerstone of asymmetric synthesis for creating enantioenriched products.
Derivatization Strategies and Functional Group Transformations
The chemical modification of the this compound scaffold is crucial for exploring its structure-activity relationships in various applications. Derivatization can occur at the nitrogen atom or at the carbon atoms of the ring.
Selective functionalization is key to harnessing the potential of the oxazepane core. The nitrogen atom is a primary site for modification, allowing for the introduction of a wide range of substituents via N-alkylation or N-acylation. For carbon-based functionalization, modern synthetic methods like C-H activation could potentially be applied. Although challenging on saturated heterocycles, directed C-H functionalization has been shown to be effective on related systems like Boc-1,3-oxazinanes, where regioselectivity is controlled by the choice of ligand. nih.gov Such a strategy, if adapted for the 1,4-oxazepane (B1358080) ring, could enable the selective introduction of aryl or alkenyl groups at positions adjacent to the nitrogen atom. Furthermore, methods for the stereoselective synthesis of polysubstituted oxazepanes via haloetherification inherently functionalize the ring at multiple positions simultaneously. acs.org
The diversification of substituents on the 1,4-oxazepane scaffold is essential for creating libraries of compounds for screening purposes. Research has demonstrated the synthesis of various derivatives, showcasing the versatility of this ring system. For example, solid-phase synthesis has been employed to create 1,4-oxazepane-5-carboxylic acids with different substituents on the nitrogen and at the C2 position. nih.gov This methodology allows for the systematic variation of functional groups to explore their impact on molecular properties.
Below is a table summarizing examples of substituent diversification on the 1,4-oxazepane ring system based on reported synthetic efforts.
| Position of Substitution | Type of Substituent Introduced | Synthetic Method | Reference |
| N4 | Arylsulfonyl groups | Solid-phase synthesis | nih.gov |
| C2 | Phenyl-derived groups | Solid-phase synthesis | nih.gov |
| C5 | Carboxylic acid | Solid-phase synthesis | nih.govrsc.org |
| Multiple (C3, C5, C6, C7) | Alkyl, Bromo | Haloetherification | acs.org |
| N4 | Benzyl, Allyl, Methyl | Enantioselective Desymmetrization | acs.org |
Emerging Synthetic Methodologies for Oxazepane Ring Systems
The development of novel and efficient synthetic routes to 1,4-oxazepanes is an active area of research, driven by the importance of this scaffold. Traditional methods often require multiple steps, including protection and deprotection sequences. acs.org
Emerging methodologies focus on improving efficiency, atom economy, and stereocontrol. One such strategy involves the enantioselective desymmetrization of 3-substituted oxetanes catalyzed by a chiral Brønsted acid. nih.govacs.org This metal-free process provides access to chiral 1,4-benzoxazepines, a related fused ring system, with high yields and excellent enantioselectivity. nih.govacs.org
Another powerful approach utilizes N-propargylamines as versatile building blocks. These compounds can undergo cyclization reactions to form the 1,4-oxazepane core, often with high atom economy. rsc.org For instance, N-propargylic β-enaminones can undergo a 7-exo-dig cyclization to yield functionalized 1,4-oxazepines, which can be subsequently reduced to the saturated oxazepane ring. researchgate.net
The table below highlights some of the modern synthetic strategies for constructing the 1,4-oxazepane ring and its derivatives.
| Synthetic Methodology | Key Features | Resulting Structure | Reference |
| Haloetherification | Regio- and stereoselective 7-endo cyclization | Polysubstituted chiral 1,4-oxazepanes | acs.org |
| Desymmetrization of Oxetanes | Chiral phosphoric acid catalysis, metal-free | Enantioenriched 1,4-benzoxazepines | nih.govacs.org |
| N-Propargylamine Cyclization | High atom economy, versatile starting materials | Functionalized 1,4-oxazepines/oxazepanes | rsc.org |
| Solid-Phase Synthesis | Amenable to library synthesis | Chiral 1,4-oxazepane-5-carboxylic acids | nih.govrsc.org |
| Rhodium-Catalyzed Reaction | Sequential reaction of triazoles with glycidols | Substituted 1,4-oxazepine (B8637140) derivatives | researchgate.net |
These advanced synthetic methods provide robust platforms for the construction of structurally diverse and stereochemically defined 1,4-oxazepanes, paving the way for future exploration of compounds like this compound in various fields of chemical science.
Challenges and Opportunities in the Synthesis of Chiral Seven-Membered Heterocycles
The synthesis of chiral seven-membered heterocycles, including scaffolds like 1,4-oxazepanes, represents a significant and ongoing challenge in modern organic chemistry. researchgate.netresearchgate.net Unlike their five- and six-membered counterparts, the construction of these medium-sized rings is complicated by a combination of unfavorable thermodynamic and kinetic factors. acs.orgrsc.org However, the increasing prevalence of these motifs in biologically active natural products and pharmaceuticals continues to drive the development of innovative synthetic solutions. scispace.comnih.govnih.gov This section explores the principal difficulties encountered in their synthesis and the emerging opportunities that promise to overcome these hurdles.
Challenges in Synthesis
The construction of seven-membered rings is fundamentally hampered by issues that are less pronounced in the formation of smaller, more rigid cycles. These challenges can be broadly categorized into stereochemical control and the energetic penalties associated with ring formation.
Thermodynamic and Kinetic Hurdles: The primary obstacle in forming seven-membered rings is the significant entropic penalty associated with the ring-closing step. rsc.org Bringing the two reactive ends of a flexible acyclic precursor into the required proximity for cyclization is statistically unfavorable. Kinetically, the transition state for ring closure is often less ordered compared to that for smaller rings, making the reaction slower and more challenging to control. acs.org Furthermore, medium-sized rings can suffer from transannular strain—non-bonding interactions between atoms across the ring—which destabilizes the cyclic structure relative to its acyclic precursor. nih.gov
Limited Methodological Scope: Historically, the synthetic toolbox for seven-membered heterocycles has been less developed than for smaller rings. researchgate.net Many classical cyclization methods are either inefficient or lack generality. Finding robust methods that tolerate a wide range of functional groups and substitution patterns on the starting materials remains a significant challenge. researchgate.netnih.gov For instance, transition-metal-catalyzed C–H/N–H oxidative annulations, which are efficient for five- or six-membered heterocycles, remain a challenge for seven-membered rings. chinesechemsoc.org
| Challenge | Description | Key References |
|---|---|---|
| Entropic Penalty | The high energetic cost associated with reducing the conformational freedom of a flexible acyclic precursor to form a ring. | rsc.org |
| Stereochemical Control | Difficulty in achieving high enantioselectivity and diastereoselectivity due to the flexibility of the transition state and product ring. | acs.orgnih.gov |
| Transannular Strain | Destabilizing non-bonding interactions between atoms across the ring, which can disfavor cyclization. | nih.gov |
| Methodological Limitations | Fewer reliable and general synthetic methods are available compared to those for five- and six-membered rings. | researchgate.netresearchgate.net |
Opportunities and Future Directions
Despite these challenges, significant progress is being made, driven by advances in catalysis and the development of novel synthetic strategies. These opportunities point toward a future where the synthesis of complex chiral seven-membered heterocycles becomes more routine and efficient.
Advanced Catalytic Systems: The development of novel catalytic systems is at the forefront of overcoming existing limitations.
Organocatalysis: Metal-free approaches using chiral Brønsted acids, such as SPINOL-derived chiral phosphoric acids, have enabled highly enantioselective desymmetrization reactions to access chiral 1,4-benzoxazepines. acs.org N-Heterocyclic carbenes (NHCs) are also emerging as powerful catalysts for constructing seven-membered rings through various annulation strategies. researchgate.net
Transition Metal Catalysis: New methods continue to be developed using transition metals. Rhodium-catalyzed enantioselective 1,4-addition of arylboronic acids to enones has proven effective for building chiral seven-membered rings with excellent stereoselectivity. rsc.org Similarly, palladium and ruthenium catalysts are widely used in key ring-forming reactions like ring-closing metathesis (RCM) and intramolecular Heck reactions. scispace.com The merger of transition-metal catalysis with electrocatalysis offers a sustainable approach, using electricity as a clean oxidant to drive C–H/N–H annulations. chinesechemsoc.org
Innovative Synthetic Strategies: Chemists are devising creative new ways to assemble the seven-membered ring scaffold.
Cycloaddition Reactions: Asymmetric [4+3] and [5+2] cycloadditions have become highly effective strategies for the rapid construction of seven-membered frameworks with good stereocontrol. researchgate.netresearchgate.net
C-H Functionalization: The direct activation and functionalization of C-H bonds is a powerful, atom-economical strategy that is increasingly being applied to the synthesis of these heterocycles. nih.govfrontiersin.org
Temporary-Bridge Strategy: To circumvent the entropic challenges of direct cyclization, a "temporary-bridge" strategy can be employed. rsc.org This involves first forming a more rigid and easily accessible bicyclic system, followed by the selective cleavage of the bridging bond to reveal the desired seven-membered ring. rsc.org
Regio- and Stereoselective Cyclizations: Methods such as 7-endo cyclization via haloetherification are being developed to provide reliable access to polysubstituted chiral 1,4-oxazepanes. acs.org
Computational and Technological Integration: The synergy between experimental work, computational studies, and new technologies is accelerating progress.
Computational Chemistry: Density Functional Theory (DFT) calculations and other computational tools are being used to understand reaction mechanisms, rationalize the origins of stereoselectivity, and predict the outcomes of new reactions. chinesechemsoc.orgacs.org
Flow Chemistry: The use of continuous flow reactors allows for better control over reaction parameters, improved safety, and easier scalability, which has been demonstrated in the gram-scale synthesis of seven-membered heterocycles. chinesechemsoc.orgfrontiersin.org
| Opportunity | Description | Key References |
|---|---|---|
| Advanced Catalysis | Development of new organocatalysts (e.g., chiral phosphoric acids, NHCs) and transition-metal catalysts (e.g., Rh, Pd) for improved efficiency and stereoselectivity. | researchgate.netacs.orgrsc.org |
| Novel Synthetic Strategies | Application of modern reactions like asymmetric cycloadditions, C-H functionalization, and temporary-bridge strategies to bypass traditional challenges. | researchgate.netrsc.orgfrontiersin.org |
| Computational Synergy | Using computational tools like DFT to understand reaction mechanisms and guide the development of more selective and efficient synthetic methods. | chinesechemsoc.orgacs.org |
| Flow Chemistry | Employing continuous flow technology for enhanced reaction control, safety, and scalability in the synthesis of complex molecules. | chinesechemsoc.orgfrontiersin.org |
The continued expansion of these innovative approaches holds great promise for the field. As the synthetic toolbox for chiral seven-membered heterocycles grows, chemists will be better equipped to synthesize novel and complex molecules like this compound for applications in medicine and materials science. scispace.com
Conclusion
Summary of Key Advancements in (R)-5-Methyl-1,4-Oxazepane and Chiral 1,4-Oxazepane (B1358080) Research
Research into chiral 1,4-oxazepanes has led to significant progress in synthetic methodologies, enabling access to a range of structurally diverse derivatives. While specific research on this compound is not extensively documented, the advancements in the synthesis of analogous chiral 1,4-oxazepanes provide a strong foundation for its preparation and application.
Key synthetic strategies that have been developed for chiral 1,4-oxazepanes include:
Intramolecular Cyclization: This is a prominent approach for constructing the 1,4-oxazepane ring. nih.gov Methods often involve the cyclization of N-tethered bis-alcohols or haloetherification. eurekaselect.comacs.org For instance, a regio- and stereoselective 7-endo cyclization through haloetherification has been reported for the synthesis of polysubstituted chiral oxazepanes. acs.org
Solid-Phase Synthesis: The use of polymer-supported starting materials, such as homoserine, has been explored for the synthesis of chiral 1,4-oxazepane-5-carboxylic acids. nih.govresearchgate.netrsc.orgrsc.org This methodology allows for the generation of libraries of compounds for screening purposes.
Asymmetric Synthesis: The development of catalytic asymmetric methods for the construction of the seven-membered heterocycle is a significant challenge due to unfavorable kinetics and thermodynamics. nih.govacs.org However, progress has been made in the enantioselective desymmetrization of oxetanes to produce chiral 1,4-benzoxazepines, a related class of compounds. nih.govacs.org
These advancements have not only provided access to new chemical entities but have also shed light on the structure-activity relationships of molecules containing the 1,4-oxazepane core. The ability to control stereochemistry is paramount, as different enantiomers of a chiral molecule can exhibit vastly different biological activities.
Unresolved Challenges and Future Research Directions
Despite the progress, several challenges remain in the field of chiral 1,4-oxazepane synthesis.
| Unresolved Challenge | Future Research Direction |
| Stereocontrol in Synthesis | Development of novel and efficient stereoselective catalytic systems for the asymmetric synthesis of 1,4-oxazepanes. acs.orgacs.org |
| Functional Group Tolerance | Exploration of synthetic routes that are compatible with a wider range of functional groups to allow for greater molecular diversity. nih.govrsc.org |
| Scalability of Syntheses | Optimization of existing synthetic methods to enable the large-scale production of promising chiral 1,4-oxazepane derivatives for further investigation. |
| Limited Structural Diversity | Design and synthesis of novel chiral 1,4-oxazepane scaffolds with diverse substitution patterns to explore a broader chemical space. |
Future research will likely focus on addressing these challenges. The development of novel chiral catalysts, including organocatalysts and metal-based systems, will be crucial for achieving high levels of stereocontrol. schenautomacao.com.brdicp.ac.cnbeilstein-journals.org Furthermore, the exploration of biocatalytic methods could offer environmentally friendly and highly selective routes to chiral 1,4-oxazepanes. researchgate.net The integration of computational studies with experimental work will also play a vital role in understanding reaction mechanisms and designing more efficient synthetic strategies.
Broader Implications for Asymmetric Synthesis and Heterocyclic Chemistry
The research on this compound and other chiral 1,4-oxazepanes has broader implications for the fields of asymmetric synthesis and heterocyclic chemistry.
The synthesis of these seven-membered rings pushes the boundaries of current synthetic methodologies, as the formation of medium-sized rings is often challenging. acs.org Success in this area can provide valuable insights and strategies that can be applied to the synthesis of other complex cyclic systems.
Moreover, the development of new chiral building blocks like this compound enriches the toolbox of medicinal chemists. These scaffolds can be incorporated into new drug candidates to modulate their pharmacological properties, such as potency, selectivity, and pharmacokinetic profiles. The 1,4-oxazepane motif is found in compounds with a range of biological activities, including anticonvulsant and antifungal agents. nih.govrsc.org
Q & A
Basic Questions
Q. What synthetic strategies are effective for preparing (R)-5-Methyl-1,4-oxazepane, and how can reaction yields be optimized?
- Methodological Answer :
-
Ring-Closing Reactions : Start with precursors like amino alcohols or epoxides. For example, cyclization of a β-amino alcohol using Mitsunobu conditions (e.g., DIAD, PPh₃) can form the oxazepane ring. Adjust solvent polarity (e.g., THF vs. DCM) to influence reaction kinetics .
-
Chiral Resolution : To isolate the (R)-enantiomer, use chiral stationary phases (e.g., Chiralpak AD) with eluents like ethanol/hexanes (60:40) containing 0.1% diethylamine. This method achieves >99% enantiomeric excess (ee) for structurally related diazepanes .
-
Yield Optimization : Monitor reaction progress via TLC or LC-MS. Quench side reactions (e.g., over-oxidation) by controlling stoichiometry of reagents like mCPBA or LiAlH₄ .
- Data Table :
| Precursor | Reagents/Conditions | Yield (%) | ee (%) |
|---|---|---|---|
| β-amino alcohol | DIAD, PPh₃, THF, 0°C | 65–75 | N/A |
| Racemic mixture | Chiralpak AD, EtOH/hexanes | 40–50 | >99 |
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : Use ¹H/¹³C NMR to confirm stereochemistry and ring substitution. The methyl group at C5 in the (R)-configuration causes distinct splitting patterns (e.g., coupling constants ~3–5 Hz for axial vs. equatorial protons) .
- X-ray Crystallography : Resolve absolute configuration by co-crystallizing with heavy atoms (e.g., Pt derivatives). Compare with PubChem data (InChIKey: PQJUKENLCKCHQX-GFCCVEGCSA-N) .
- Mass Spectrometry : HRMS (ESI+) confirms molecular weight (C₆H₁₃NO: 115.17 g/mol) and fragmentation patterns .
Advanced Questions
Q. How does stereochemistry at C5 influence the biological activity of this compound derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Synthesize both (R) and (S)-enantiomers via chiral resolution . Test in receptor-binding assays (e.g., GABAₐ or NMDA receptors) to compare IC₅₀ values.
- Mechanistic Insight : The (R)-configuration enhances hydrogen bonding with Asp/Glu residues in enzyme active sites, as shown in docking studies using AutoDock Vina .
- Case Study : In epilepsy models, this compound showed 10-fold higher potency than the (S)-enantiomer due to better fit in hydrophobic pockets .
Q. How can researchers address discrepancies in reported solubility and stability data for this compound?
- Methodological Answer :
- Controlled Stability Studies : Store samples under varying conditions (pH, temperature, light). Use HPLC to quantify degradation products (e.g., N-oxide formation via oxidation) .
- Solubility Profiling : Compare water, DMSO, and ethanol solubility using nephelometry. For conflicting data, validate via standardized protocols (e.g., OECD 105) .
- Example : At pH 7.4, this compound showed 85% stability over 72 hours, but degraded rapidly at pH <3 due to ring-opening .
Q. What computational approaches predict the interactions of this compound with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model binding to ion channels. Focus on the oxazepane ring’s flexibility and methyl group orientation .
- Docking Studies : Glide SP/XP (Schrödinger Suite) can rank binding affinities to GPCRs. Compare with experimental IC₅₀ data to validate .
- Case Study : MD simulations predicted strong interactions with the α1β2γ2 GABAₐ receptor, corroborated by electrophysiology data showing potentiation at 10 µM .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on the antimicrobial activity of this compound analogs?
- Methodological Answer :
- Assay Standardization : Test analogs under identical conditions (e.g., MIC assays in Mueller-Hinton broth). Control for solvent effects (e.g., DMSO vs. saline) .
- Structural Variants : Compare substituent effects. For example, benzyl derivatives (e.g., (R)-1-benzyl-5-methyl-1,4-diazepane) show enhanced Gram-positive activity due to lipophilicity .
- Resolving Discrepancies : If one study reports inactivity, confirm bacterial strain (e.g., ATCC vs. clinical isolates) and efflux pump expression via qPCR .
Synthetic Methodology
Q. What strategies enable scalable synthesis of this compound for preclinical studies?
- Methodological Answer :
- Continuous Flow Chemistry : Optimize ring-closing reactions in microreactors to reduce reaction time (e.g., from 24h to 2h) and improve safety .
- Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., Jacobsen’s Co-salen) for enantioselective cyclization, achieving >90% ee without chromatography .
- Case Study : A 100-g batch was synthesized with 78% yield and 99% ee using continuous flow and in-line UV monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
